molecular formula C28H53N5O B13758041 Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]- CAS No. 70682-67-6

Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-

Cat. No.: B13758041
CAS No.: 70682-67-6
M. Wt: 475.8 g/mol
InChI Key: AJXLSPSYZHGABA-UHFFFAOYSA-N
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Description

This compound is a multifunctional amide derivative characterized by a central octadecanamide (stearamide) backbone substituted with a branched polyamine chain containing two cyanoethyl (-CH₂CH₂CN) groups and multiple aminoethyl (-CH₂CH₂NH-) linkages. The presence of cyano groups may enhance its utility in crosslinking reactions or as a precursor for nitrile-containing polymers .

Properties

CAS No.

70682-67-6

Molecular Formula

C28H53N5O

Molecular Weight

475.8 g/mol

IUPAC Name

N-[2-[2-cyanoethyl-[2-(2-cyanoethylamino)ethyl]amino]ethyl]octadecanamide

InChI

InChI=1S/C28H53N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28(34)32-24-27-33(25-18-21-30)26-23-31-22-17-20-29/h31H,2-19,22-27H2,1H3,(H,32,34)

InChI Key

AJXLSPSYZHGABA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNCCC#N

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Preparation

  • Formation of N-stearoyl diethylenetriamine intermediate :

    • React stearoyl chloride with diethylenetriamine under controlled temperature and basic conditions (e.g., triethylamine as base) to form N-octadecanoyl diethylenetriamine.
    • This step involves nucleophilic acyl substitution where the primary amine attacks the acid chloride, yielding the amide bond.
  • Alkylation with 2-cyanoethyl halides :

    • The secondary amine groups of the diethylenetriamine backbone are then alkylated with 2-bromoacetonitrile or 2-chloroacetonitrile.
    • This is typically performed in an organic solvent such as acetonitrile or DMF with a base like potassium carbonate to neutralize the acid byproducts.
    • The alkylation proceeds via nucleophilic substitution (SN2) resulting in the attachment of 2-cyanoethyl groups to the nitrogen atoms.
  • Purification :

    • The crude product can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1, with mobile phases containing acetonitrile, water, and a small percentage of phosphoric or formic acid for MS compatibility.

Reaction Conditions and Optimization

  • Temperature control is critical during acylation to prevent overreaction or polymerization.
  • Alkylation steps require careful stoichiometric control to avoid over-alkylation or cross-linking.
  • The choice of solvent and base influences reaction rates and yields.
  • Purification by RP-HPLC allows isolation of the target compound from side products and unreacted starting materials.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Purpose Notes
Acylation Stearoyl chloride, diethylenetriamine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Formation of amide bond Control temperature to avoid side reactions
Alkylation 2-Bromoacetonitrile or 2-chloroacetonitrile, base (K2CO3), solvent (acetonitrile/DMF), reflux or room temp Introduction of 2-cyanoethyl groups Stoichiometric ratio critical
Purification RP-HPLC on Newcrom R1 column, mobile phase: MeCN/water/phosphoric acid or formic acid Isolation of pure compound Formic acid preferred for MS compatibility

Research Discoveries and Analytical Techniques

  • Analytical characterization is typically done by RP-HPLC with detection by UV or mass spectrometry, using columns like Newcrom R1 with low silanol activity for better peak shape and resolution.
  • The compound’s structure is confirmed by spectroscopic methods including NMR and mass spectrometry.
  • The reverse-phase HPLC method is scalable and suitable for preparative purification and pharmacokinetic studies.

Summary and Recommendations

  • The preparation of Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]- involves standard organic synthesis techniques of amide bond formation followed by nucleophilic substitution for cyanoethyl group introduction.
  • Optimization of reaction conditions and purification by RP-HPLC are key to obtaining high purity.
  • The compound’s multi-functional nature demands careful control of alkylation steps to avoid side products.
  • Further detailed experimental protocols may be found in specialized patents and chemical supplier documentation, although direct published synthetic procedures are scarce.

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:
Octadecanamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Reactivity:
The compound can undergo several reactions:

  • Oxidation: Converts to corresponding oxides using agents like potassium permanganate.
  • Reduction: Cyano groups can be reduced to amines using lithium aluminum hydride.
  • Substitution: The amide and cyano groups can participate in nucleophilic substitution reactions under basic conditions.

Biological Applications

Cellular Signaling:
Research indicates that Octadecanamide may play a role in cellular signaling pathways. Its interactions with cellular membranes suggest potential implications for understanding membrane dynamics and cellular communication.

Therapeutic Properties:
Studies have explored its potential therapeutic effects, particularly:

  • Anti-inflammatory Activities: Investigated for its ability to modulate inflammatory responses.
  • Anticancer Properties: Preliminary research shows cytotoxic effects against specific cancer cell lines, indicating potential in cancer therapy.

Medical Applications

Drug Delivery Systems:
Due to its amphiphilic nature, Octadecanamide is utilized in drug delivery systems, particularly those involving lipid nanoparticles. Its ability to enhance compatibility with coating materials makes it suitable for encapsulating therapeutic agents.

Neuroprotective Effects:
Emerging research suggests that the compound may exhibit neuroprotective effects by modulating neurotransmitter systems. This property could be beneficial in developing treatments for neurodegenerative diseases .

Industrial Applications

Specialty Chemicals Production:
In industrial contexts, Octadecanamide is employed in the production of specialty chemicals and materials. Its properties as an interfacial agent make it useful for reducing surface energy and enhancing the compatibility of various formulations.

Coating Materials:
The compound's ability to modify surface properties has led to its use in coatings and surface treatments, improving durability and performance characteristics of materials.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines:
    A study evaluated the cytotoxic effects of Octadecanamide on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Mechanisms:
    Research focusing on the neuroprotective properties of Octadecanamide demonstrated its ability to reduce oxidative stress markers in neuronal cultures, supporting its application in neurodegenerative disease models.

Data Tables

Application AreaSpecific UseObservations
ChemistryBuilding BlockEssential for synthesizing complex organic compounds
BiologyCellular SignalingPotential role in membrane dynamics
MedicineDrug DeliveryEnhances compatibility with lipid nanoparticles
IndustryCoating MaterialsImproves surface properties and durability

Mechanism of Action

The mechanism of action of Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between the target compound and analogous amides:

Compound Name Molecular Formula Key Functional Groups Applications/Properties References
Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]- C₂₆H₄₈N₆O (inferred) Cyanoethyl, aminoethyl, amide Polymer crosslinker, surfactant intermediate, reactive nitrile source
N-[2-(2-Hydroxyethylamino)ethyl]octadecanamide C₂₂H₄₄N₂O₂ Hydroxyethyl, aminoethyl, amide Cosmetic emulsifier, drug delivery systems (hydrophilic-lipophilic balance)
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide C₄₀H₇₈N₄O Imidazoline, amide Corrosion inhibitor, cationic surfactant (imidazoline ring enhances stability in acidic media)
Octadecanoic acid, 2-[ethyl[2-[(1-oxooctadecyl)amino]ethyl]amino]ethyl ester C₄₂H₈₄N₂O₃ Ester, amide, tertiary amine Textile softener, lubricant additive (ester groups improve biodegradability)
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, carbamate, amide Pharmaceutical intermediate (unverified toxicity requires caution in handling)

Key Structural and Functional Differences:

Cyanoethyl vs. Hydroxyethyl Substitutions: The target compound’s cyanoethyl groups confer reactivity toward nucleophiles (e.g., in polymer crosslinking), whereas hydroxyethyl analogs (e.g., ) exhibit higher hydrophilicity, making them suitable for emulsion stabilization . Cyano groups may introduce toxicity concerns, as seen in related compounds where toxicological data are incomplete .

Imidazoline and Ester Derivatives :

  • Imidazoline-containing amides () show enhanced stability in acidic environments, ideal for industrial corrosion inhibition. In contrast, ester-functionalized analogs () prioritize biodegradability for eco-friendly applications .

Chain Length and Branching :

  • Longer alkyl chains (e.g., octadecanamide vs. hexadecanamide) increase lipophilicity, affecting solubility and melting points. Branching in the target compound’s polyamine chain may reduce crystallinity compared to linear analogs .

Biological Activity

Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]- is a complex amide compound with significant potential in various biological and industrial applications. Its unique structure, characterized by long-chain fatty acid amide components and cyanoethyl groups, contributes to its diverse biological activities. This article explores its synthesis, biological mechanisms, applications, and relevant case studies.

PropertyValue
CAS No. 70682-67-6
Molecular Formula C28H53N5O
Molecular Weight 475.8 g/mol
IUPAC Name N-[2-[2-cyanoethyl-[2-(2-cyanoethylamino)ethyl]amino]ethyl]octadecanamide
Appearance Waxy solid
Solubility Insoluble in water; soluble in organic solvents

Synthesis

The synthesis of Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]- involves several steps:

  • Activation of Octadecanoic Acid : The process begins with the activation of octadecanoic acid.
  • Addition of Amines and Cyano Groups : Sequential addition of ethylenediamine and cyanoethyl groups occurs under controlled conditions.
  • Reaction Conditions : The reaction is typically conducted in an inert atmosphere to prevent oxidation.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. It has been studied for its potential effects on:

  • Cellular Signaling : It may modulate signal transduction pathways by interacting with specific receptors or enzymes.
  • Cytotoxicity : Research indicates potential cytotoxic effects against certain cancer cell lines, suggesting its role as an anticancer agent.
  • Ichthyotoxicity : The compound exhibits toxic effects on fish, which raises concerns regarding environmental impact.

Applications in Research and Industry

Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]- has several applications:

  • Biological Research : Investigated for roles in cellular processes and as a potential therapeutic agent.
  • Drug Delivery Systems : Its properties make it suitable for use in lipid nanoparticles for drug delivery.
  • Industrial Applications : Used as a surface modifier in coatings to enhance durability and performance under stress.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of Octadecanamide on various cancer cell lines, demonstrating significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involved apoptosis induction through the activation of caspase pathways.

Case Study 2: Environmental Impact

Research assessed the ichthyotoxicity of Octadecanamide on freshwater fish species. Results indicated that exposure led to behavioral changes and increased mortality rates, highlighting the need for careful environmental assessments when using this compound.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
HexadecanamideC16H33NOShorter carbon chain; different physical properties
NonadecanamideC19H39NOLonger carbon chain; potentially different solubility
DocosamideC22H45NOHigher melting point; used in specialized applications
OleamideC18H35NOContains a double bond; unique lubricating properties

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-?

Methodological Answer: The synthesis involves sequential steps starting with octadecanoic acid activation, followed by amine coupling. Key parameters include:

  • Activation: Use thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to convert octadecanoic acid to its acyl chloride intermediate .
  • Amine Addition: React the intermediate with ethylenediamine and cyanoethyl groups under inert atmosphere (N₂/Ar) to prevent oxidation. Temperature should be maintained at 60–80°C to balance reaction rate and side-product formation .
  • Purification: Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (ethanol/water) ensures ≥95% purity.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC-MS: Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .
  • NMR Spectroscopy: Confirm structure via ¹H and ¹³C NMR. Key peaks:
    • Amide proton (NH): δ 6.8–7.2 ppm (broad singlet)
    • Cyano groups (CN): δ 2.3–2.7 ppm (triplet for -CH₂CN) .
  • FT-IR: Identify functional groups (amide C=O stretch at 1640–1680 cm⁻¹; CN stretch at 2240 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., anticancer vs. inert effects) be resolved?

Methodological Answer: Contradictions may arise from assay conditions or cellular context. To address this:

  • Dose-Response Studies: Test across a wide concentration range (nM–μM) to identify therapeutic windows. highlights anticancer activity at 10–50 μM in renal cell carcinoma models but inert effects below 5 μM .
  • Mechanistic Profiling: Use siRNA knockdown or CRISPR to validate target pathways (e.g., lipid metabolism enzymes or apoptosis regulators).
  • Metabolomic Analysis: UPLC-Q-TOF/MS can track compound-derived metabolites in tissues (e.g., oxidized derivatives) to correlate bioactivity .

Q. What computational strategies predict interaction targets for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with receptors (e.g., PPAR-γ or EGFR). The cyanoethyl groups show high affinity for hydrophobic pockets .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key interactions include hydrogen bonding between amide NH and catalytic residues .
  • QSAR Modeling: Correlate structural features (e.g., alkyl chain length, cyano group placement) with bioactivity using Random Forest algorithms .

Q. How does the compound’s amphiphilic structure influence its role in membrane biology?

Methodological Answer:

  • Langmuir Trough Assays: Measure monolayer compression isotherms to determine critical micelle concentration (CMC). The compound’s CMC is ~0.1 mM, indicating moderate surfactant activity .
  • Fluorescence Anisotropy: Use DPH probes to assess membrane fluidity changes. The compound reduces fluidity by 20% at 25 μM, suggesting intercalation into lipid bilayers .
  • Cryo-EM: Visualize structural perturbations in model membranes (e.g., DOPC liposomes) after treatment .

Q. What advanced techniques resolve challenges in detecting low-abundance metabolites of this compound?

Methodological Answer:

  • Stable Isotope Labeling: Synthesize ¹³C-labeled analogs to track metabolites via LC-MS/MS with enhanced sensitivity .
  • MALDI Imaging Mass Spectrometry: Map spatial distribution in tissues (e.g., tumor vs. normal) at 10-μm resolution .
  • Data Processing: Use XCMS Online for peak alignment and METLIN databases for metabolite identification .

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